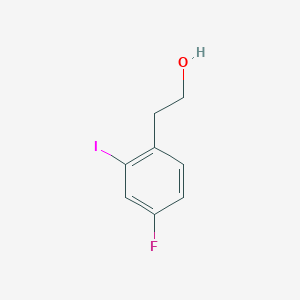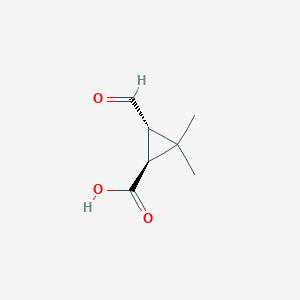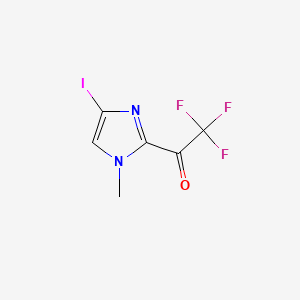
3-(Propane-1-sulfonyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propane-1-sulfonyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-1-sulfonyl)azetidine hydrochloride typically involves the alkylation of azetidine with propane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propane-1-sulfonyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: These reactions often require strong nucleophiles and can be facilitated by catalysts such as Lewis acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while ring-opening reactions can produce linear amines or other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3-(Propane-1-sulfonyl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Polymer Science: The compound can be polymerized to form polyamines with unique properties, such as antibacterial and antimicrobial coatings.
Wirkmechanismus
The mechanism of action of 3-(Propane-1-sulfonyl)azetidine hydrochloride involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines. They are less stable but highly reactive.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
3-(Propane-1-sulfonyl)azetidine hydrochloride is unique due to its balance of ring strain and stability, which allows for controlled reactivity. This makes it a valuable compound for various applications, including the synthesis of complex molecules and the development of new materials .
Eigenschaften
Molekularformel |
C6H14ClNO2S |
|---|---|
Molekulargewicht |
199.70 g/mol |
IUPAC-Name |
3-propylsulfonylazetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-3-10(8,9)6-4-7-5-6;/h6-7H,2-5H2,1H3;1H |
InChI-Schlüssel |
WYTQGSYRYKJBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1CNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)
![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)


![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)



